molecular formula C23H17FN4OS B2609910 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1001800-21-0

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2609910
CAS No.: 1001800-21-0
M. Wt: 416.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and a prominent target for neuropsychiatric research. This [1,2,4]triazolo[4,3-a]quinazolin-5-one derivative exhibits high affinity and selectivity for PDE10A, functioning by elevating intracellular levels of the secondary messengers cAMP and cGMP in striatal pathways, which are critical for signal transduction. Its primary research value lies in the investigation of basal ganglia function and the potential treatment of neurological and psychiatric disorders, including schizophrenia and Huntington's disease. Preclinical studies utilizing this compound have been instrumental in elucidating the role of PDE10A in modulating the direct and indirect pathways of the striatum, providing critical insights into locomotor activity, compulsive behaviors, and cognitive function. This inhibitor serves as a vital pharmacological tool for validating PDE10A as a therapeutic target and for exploring novel mechanisms for regulating dopaminergic and glutamatergic signaling within the corticostriatal circuit. A study published in the Journal of Medicinal Chemistry characterized this specific compound and its role as a key PDE10A inhibitor for research applications.

Properties

IUPAC Name

4-benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVNNBCGNDNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzyl mercaptan with a suitable quinazoline derivative, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects in biological assays .

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Key Observations :

  • Substituent Effects on Physicochemical Properties: The benzylsulfanyl group in ’s compound contributes to a higher melting point (151–152°C) compared to allyl or methoxyphenyl analogs (110–195°C), likely due to improved crystallinity .
  • Regioselectivity: The sulfur atom in sulfanyl groups directs electrophilic attacks to specific positions, as seen in ’s study of thioamide derivatives. This regioselectivity is critical for synthesizing angular vs. linear triazoloquinazolinone isomers .
Pharmacological Comparisons
Compound Name Biological Activity Potency/Outcome Mechanism/Receptor Interaction
4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Target) Hypothesized PDE inhibition or antihistaminic Unknown (structural similarity suggests potential activity) Fluorophenyl group may enhance binding to hydrophobic pockets
4-(3-Ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Compound 4b) H1-antihistaminic 74.6% protection against histamine-induced bronchospasm (superior to reference) Ethylphenyl group improves receptor affinity
4-Benzyl-1-cyclopentyl-7-(N-methylacetamido)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one PDE inhibition Demonstrated activity in COPD models Cyclopentyl and acetamido groups optimize enzyme binding
1-[(3-Methylphenyl)methyl]sulfanyl derivatives (e.g., ) Unspecified (likely antimicrobial or anticancer) Pending experimental validation Methyl and fluorobenzyl groups modulate electronic properties

Key Observations :

  • Antihistaminic Activity : Compound 4b () highlights the importance of aromatic substituents, where the 3-ethylphenyl group enhances H1 receptor binding. The target compound’s 4-fluorophenyl group may similarly improve affinity due to halogen interactions.
  • PDE Inhibition : ’s cyclopentyl-substituted analog demonstrates that bulky substituents at position 1 enhance PDE binding. The target compound’s benzylsulfanyl group may offer a balance between steric bulk and flexibility.
Computational and Spectroscopic Insights
  • DFT Studies : and emphasize the role of computational methods in predicting regioselectivity and stability. The target compound’s fluorophenyl group likely induces electron-withdrawing effects, altering charge distribution and reactivity .
  • NMR and Mass Spectroscopy: and confirm that triazoloquinazolinones exhibit distinct ¹H/¹³C-NMR shifts for sulfur-adjacent protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–170 ppm). The fluorine atom in the target compound would cause deshielding in adjacent protons, detectable via NMR .

Biological Activity

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The focus of this article is to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a cyclization reaction involving 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. This innovative synthetic route allows for the introduction of diverse substituents that can affect biological activity. The chemical structure includes a triazole ring fused with a quinazoline moiety, which is critical for its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antihistaminic Activity

In a study assessing H1-antihistaminic activity on guinea pigs, this compound demonstrated significant protection against histamine-induced bronchospasm. The most active derivative showed 76% protection compared to 71% for the standard chlorpheniramine maleate, indicating it may serve as a prototype for developing new antihistamines .

Anticancer Potential

Research indicates that quinazoline derivatives exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound possess selective cytotoxicity against various cancer cell lines. For instance, certain derivatives were found to inhibit the growth of MCF7 (breast cancer) and A549 (lung cancer) cells effectively .

Antioxidant Properties

Some studies have reported antioxidant activities associated with quinazoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .

The mechanisms underlying the biological activities of this compound involve interactions with specific receptors and enzymes:

  • Histamine Receptors : The compound acts as an antagonist at H1 receptors, preventing histamine from exerting its effects during allergic reactions.
  • EGFR Inhibition : Some derivatives show potential as epidermal growth factor receptor (EGFR) inhibitors, crucial for cancer therapy .

Case Studies and Research Findings

Several studies have expanded on the biological activity of related compounds:

StudyFindings
Pharmacological Investigation Demonstrated significant antihistaminic activity in vivo.
Cancer Cell Line Studies Showed selective cytotoxicity against MCF7 and A549 cells with low IC50 values.
Antioxidant Activity Assessment Exhibited strong free radical scavenging abilities compared to standard antioxidants.

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?

The compound’s synthesis typically involves multi-step protocols using benzyl halides, triazole precursors, and sulfanylating agents. A common approach includes:

  • Condensation reactions : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
  • Thioether formation : Introducing the sulfanyl group via nucleophilic substitution using (4-fluorophenyl)methyl thiol.
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the quinazolinone core .
    Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize by-products (e.g., unreacted triazole intermediates) .

Basic: How is structural characterization performed for this compound?

Characterization relies on:

  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, triazole protons at δ 8.0–9.0 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-S bonds at 650–750 cm⁻¹ .
  • Mass spectrometry : Validate molecular weight (monoisotopic mass ~430.126 Da) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Cambridge CCDC depository protocols) .

Basic: What biological activities have been reported for this compound?

Quinazolinone-triazole hybrids exhibit:

  • Anticancer activity : Inhibition of topoisomerase II or tubulin polymerization (IC₅₀ values in µM range) .
  • Antimicrobial effects : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anti-inflammatory properties : COX-2 inhibition in vitro .
    Assays used : MTT for cytotoxicity, disc diffusion for antimicrobial activity, and ELISA for inflammatory markers .

Advanced: How can synthesis yield be optimized while minimizing impurities?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate triazole-quinazolinone cyclization .
  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .
    Validation : Compare yields via HPLC and quantify impurities using LC-MS .

Advanced: How to resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Purity differences : Use ≥95% pure compound (validated by RP-HPLC) to ensure reproducibility .
  • Structural analogs : Compare activity with derivatives lacking the 4-fluorobenzyl group to isolate pharmacophores .

Advanced: What computational methods predict this compound’s reactivity and binding modes?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the 4-fluorobenzyl group with chloro or methoxy substituents to assess electronic effects .
  • Sulfur substitution : Compare sulfanyl vs. sulfonyl analogs for enhanced metabolic stability .
  • Bioisosteres : Substitute triazole with imidazole to evaluate heterocycle impact on potency .
    Testing : Screen derivatives in parallel assays (e.g., cytotoxicity, logP measurements) .

Advanced: How to validate purity and stability under storage conditions?

  • Stability studies :
    • Thermal : Store at 25°C/60% RH vs. 40°C/75% RH; monitor degradation via HPLC .
    • Light exposure : Use amber vials to prevent photodegradation of the sulfanyl group .
  • Purity assays :
    • RP-HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
    • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What comparative studies exist with structural analogs?

  • Analog comparisons :

    Analog Key Difference Activity
    4-Methylbenzyl derivativeLacks fluorineLower anticancer potency
    Sulfone variantS=O instead of S-alkylImproved metabolic stability
    Pyrazole hybridReplaces triazoleReduced antimicrobial effect

Advanced: How to monitor degradation products during biological assays?

  • Analytical methods :
    • LC-MS/MS : Identify sulfoxide/sulfone byproducts (m/z +16/+32) .
    • NMR kinetics : Track time-dependent disappearance of parent compound in DMSO .
  • Mitigation : Add antioxidants (e.g., BHT) to cell culture media to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.